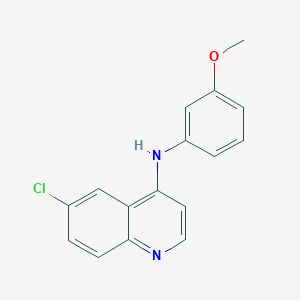

6-chloro-N-(3-methoxyphenyl)quinolin-4-amine

Description

6-Chloro-N-(3-methoxyphenyl)quinolin-4-amine is a quinoline derivative characterized by a chloro substituent at the 6-position of the quinoline ring and a 3-methoxyphenyl group attached to the 4-amino position. The 4-anilinoquinoline scaffold is a common structural motif in drug discovery due to its ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

IUPAC Name |

6-chloro-N-(3-methoxyphenyl)quinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-20-13-4-2-3-12(10-13)19-16-7-8-18-15-6-5-11(17)9-14(15)16/h2-10H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRCEDIBQOUOFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-methoxyphenyl)quinolin-4-amine typically involves the reaction of 6-chloroquinoline with 3-methoxyaniline under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high yield . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C6 Chlorine

The chlorine atom at position 6 undergoes substitution reactions with nucleophiles, particularly amines, under catalytic conditions:

Key Findings :

-

Palladium catalysts (Pd(OAc)₂) and ligands (Xantphos/PPh₃) enable carbonylation or direct amination at C6 .

-

Steric hindrance from bulky amines (e.g., tert-butylamine) reduces yields compared to smaller nucleophiles like piperidine .

Functionalization of the 4-Amino Group

The N-(3-methoxyphenyl) group participates in alkylation and acylation reactions:

Mechanistic Insight :

-

Alkylation proceeds via an SN2 mechanism under basic conditions .

-

Acylation targets the secondary amine, forming stable amides for biological testing.

Electrophilic Substitution on the Quinoline Core

The electron-rich quinoline ring undergoes electrophilic substitutions, primarily at C2 and C8 positions:

| Reaction | Reagents/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C→50°C | 6-Chloro-8-nitro-N-(3-methoxyphenyl)quinolin-4-amine | C8 > C2 | |

| Sulfonation | SO₃, H₂SO₄, 100°C | 6-Chloro-2-sulfo-N-(3-methoxyphenyl)quinolin-4-amine | C2 > C8 |

Structural Influence :

-

The C6 chlorine exerts a meta-directing effect, while the 4-amino group activates positions ortho/para to itself.

Reduction of the Quinoline Ring

Catalytic hydrogenation selectively reduces the quinoline ring:

| Conditions | Product | Selectivity | Source |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, rt | 1,2,3,4-Tetrahydroquinoline derivative | C1-C4 bond |

Applications :

Oxidation of the Methoxy Group

The 3-methoxyphenyl group undergoes demethylation under strong acidic conditions:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| BBr₃, CH₂Cl₂, −78°C→rt | 6-Chloro-N-(3-hydroxyphenyl)quinolin-4-amine | 85% |

Utility :

-

Demethylation generates a phenolic hydroxyl group for further functionalization (e.g., glycosylation) .

Cross-Coupling Reactions

Palladium-mediated couplings enable diversification at C6 or C7:

Optimization Notes :

-

Xantphos as a ligand enhances yields in Buchwald-Hartwig aminations.

Photochemical Reactions

UV irradiation induces unique reactivity:

| Conditions | Product | Mechanism | Source |

|---|---|---|---|

| UV (254 nm), CH₃CN, O₂ | Quinoline N-oxide derivative | Singlet oxygen-mediated oxidation |

Significance :

-

Generates reactive intermediates for probing biological targets.

Scientific Research Applications

Anticancer Properties

One of the most promising applications of 6-chloro-N-(3-methoxyphenyl)quinolin-4-amine is its potential as an anticancer agent. Research indicates that quinoline derivatives, including this compound, exhibit significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

A study synthesized several derivatives of 4-aminoquinolines and evaluated their antiproliferative effects. Among these, compounds similar to this compound demonstrated IC50 values ranging from 0.03 to 4.74 μM, indicating potent activity against lung cancer cells (H-460) compared to other cell lines . This suggests a selective action that could be harnessed for targeted therapies.

Antimalarial Activity

The quinoline scaffold has long been associated with antimalarial activity, particularly through compounds like chloroquine. Recent studies have explored derivatives that enhance this activity while minimizing resistance issues seen with traditional drugs.

Research Findings

The compound's structure allows it to interact with various biological targets involved in malaria pathogenesis. For instance, modifications at the C-2 and C-4 positions have led to the development of new analogs that show improved efficacy against Plasmodium falciparum . The potential for these compounds to act as dual-action agents against malaria and other diseases is a key area of ongoing research.

Anti-infective Applications

Beyond cancer and malaria, this compound has been investigated for its antibacterial and antiviral properties. The quinoline core has been shown to inhibit several bacterial strains and viral infections.

Antifilarial Activity

Recent studies have identified certain quinoline derivatives as promising antifilarial agents. The structural features of this compound may contribute to this activity by targeting specific receptors or metabolic pathways in filarial parasites .

Immunomodulatory Effects

Some research highlights the immunostimulatory effects of related compounds, suggesting that they can modulate immune responses effectively. This opens avenues for their use in treating autoimmune diseases or enhancing vaccine efficacy .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-methoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets. For instance, its antifungal activity may be attributed to its ability to enhance lipophilicity, thereby increasing penetration into fungal cells . In cancer research, the compound has shown potential in inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

The quinoline core’s substitution pattern significantly influences biological activity and physicochemical properties. Below is a comparison of key analogs:

Key Observations :

Enzyme Inhibition

- Anticholinesterase Activity: Quinoline derivatives, such as furo[2,3-b]quinolin-4-amine analogs, are explored for acetylcholinesterase (AChE) inhibition, highlighting the scaffold’s versatility .

Physicochemical and Spectroscopic Characterization

- NMR and HRMS: Analogs like N-(3-chloro-4-fluorophenyl)-7-methoxyquinolin-4-amine (compound 7, ) are characterized by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), confirming structural integrity .

Biological Activity

6-chloro-N-(3-methoxyphenyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its pharmacological versatility. The presence of a chlorine atom at the 6-position and a methoxy-substituted phenyl group at the 4-amino position contributes to its unique properties. These substitutions enhance lipophilicity, potentially improving cell membrane permeability and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. It may induce apoptosis through the modulation of key signaling pathways such as NF-κB and STAT3, which are critical in tumorigenesis .

- Antimicrobial Properties : Preliminary studies suggest that this quinoline derivative exhibits antifungal and antibacterial activities, likely due to its ability to penetrate microbial cell membranes .

- Antimalarial Activity : Similar quinoline derivatives have demonstrated efficacy against malaria parasites, indicating that this compound may also possess antimalarial properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

- Anticancer Studies : In vitro evaluations have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, flow cytometry analysis indicated that treated A2780 cells exhibited G2/M phase arrest and increased apoptosis rates compared to control groups .

- Antimicrobial Evaluation : The compound has been tested against several bacterial strains, where it demonstrated significant inhibition zones, suggesting strong antibacterial properties. These findings align with previous research indicating that quinoline derivatives often possess inherent antimicrobial activities .

- Antimalarial Research : Similar compounds within the quinoline family have been evaluated for their blood-schizontocidal activities against Plasmodium species. While specific data on this compound is limited, structural analogs have shown promising results in reducing parasitemia in infected models .

Q & A

Advanced Research Question

- Prodrug Design : Introduce ester moieties to the methoxy group to enhance oral bioavailability .

- CYP450 Inhibition Assays : Screen for metabolic stability using human liver microsomes (HLMs). For example, t₁/₂ increased from 1.2 to 4.8 hours with a trifluoromethyl substituent .

Methodological Note : Use parallel artificial membrane permeability assays (PAMPA) to predict blood-brain barrier penetration, critical for CNS-targeted derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.